molecular formula C12H13N3O B14469718 3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide CAS No. 70584-31-5

3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide

Cat. No.: B14469718
CAS No.: 70584-31-5
M. Wt: 215.25 g/mol
InChI Key: ZCRZHLIWTSQXDD-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with dimethyl and phenyl groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 3,4-dimethylpyrazole with phenyl isocyanate under controlled conditions to form the desired carboxamide derivative . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses and applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-N-phenyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and phenyl groups enhances its reactivity and potential for diverse applications compared to other pyrazole derivatives .

Properties

CAS No.

70584-31-5

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

3,4-dimethyl-N-phenylpyrazole-1-carboxamide

InChI

InChI=1S/C12H13N3O/c1-9-8-15(14-10(9)2)12(16)13-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,16)

InChI Key

ZCRZHLIWTSQXDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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